Oxolane-3-carbothioamide

Description

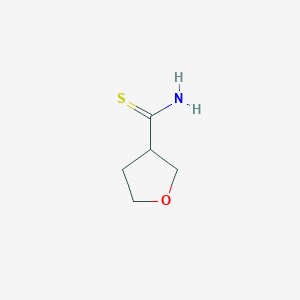

Oxolane-3-carbothioamide is a heterocyclic compound derived from tetrahydrofuran (oxolane), featuring a thioamide (-C(S)NH₂) group at the 3-position. This structural motif confers unique physicochemical properties, including altered polarity, hydrogen-bonding capacity, and reactivity compared to its carboxamide analog.

Properties

IUPAC Name |

oxolane-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c6-5(8)4-1-2-7-3-4/h4H,1-3H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWWXQZKDBCYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxolane-3-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of oxolane-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus pentachloride, to facilitate the formation of the carbothioamide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Oxolane-3-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields oxolane-3-carboxylic acid, while reduction can produce oxolane-3-amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxolane-3-carbothioamide derivatives. For instance, pyrazolyl carbothioamides have shown effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) studies indicate that modifications to the thiourea motif can enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

Research has also indicated that this compound derivatives exhibit anticancer activity. A study demonstrated that certain derivatives could inhibit cancer cell proliferation through specific molecular pathways. The mechanism involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Agricultural Applications

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. Its derivatives have shown significant insecticidal and fungicidal activities. For example, specific formulations demonstrated effective control over agricultural pests while being less toxic to beneficial insects, indicating a favorable environmental profile .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A detailed investigation was conducted on the efficacy of this compound derivatives against various bacterial strains. The study utilized both in vitro and in vivo models to assess the antibacterial properties. Results indicated a significant reduction in bacterial load in treated groups compared to controls, demonstrating the compound's potential as a therapeutic agent.

Case Study 2: Agricultural Application

In a field trial assessing the pesticidal efficacy of this compound derivatives, researchers applied different concentrations to crops infested with common pests. The results revealed a notable decrease in pest populations and an increase in crop yield, supporting the compound's application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of oxolane-3-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Inferred as C₅H₉NOS (based on the carboxamide analog, C₅H₉NO₂, with sulfur replacing one oxygen atom) .

- Molecular Weight : ~131.20 g/mol (calculated).

- Availability : Custom synthesis is offered at premium pricing (e.g., 50 mg for €611.00) .

Comparison with Structurally Similar Compounds

Oxolane-3-carboxamide

Molecular Formula: C₅H₉NO₂ . Molecular Weight: 115.13 g/mol . Key Differences:

4-Thioxo-1,4-dihydroquinoline Derivatives (e.g., Compound 47)

Example: N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) . Molecular Formula: C₂₇H₃₃N₃OS . Key Differences:

N-[3-(Aminomethyl)phenyl]-3-fluorobenzamide

Molecular Formula : C₁₄H₁₂FN₂O .

Key Differences :

- A benzamide derivative with a fluorinated aromatic ring and aminomethyl side chain.

- The absence of a sulfur atom reduces lipophilicity compared to Oxolane-3-carbothioamide.

- Applications : Likely used as a building block for fluorinated drug candidates .

Data Table: Comparative Analysis

Research Findings and Inferences

- Thioamide vs.

- Synthetic Complexity : Thioamide synthesis often requires sulfurizing agents (e.g., Lawesson’s reagent) or thiourea intermediates, whereas carboxamides are typically synthesized via amidation of carboxylic acids .

- Biological Relevance: Thioamide-containing compounds (e.g., 4-thioxo-quinolines) exhibit antiviral and anticancer activities, suggesting this compound could be explored for similar applications .

Biological Activity

Oxolane-3-carbothioamide, a compound featuring both an oxolane ring and a carbothioamide group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure : The molecular formula of this compound is . Its structure includes a five-membered oxolane ring (tetrahydrofuran) with a carbothioamide group attached at the 3-position.

Synthesis Methods : The synthesis typically involves cyclization reactions between oxolane-3-carboxylic acid and thioamide derivatives. Common methods include:

- Cyclization with Dehydrating Agents : Phosphorus pentachloride is often used to facilitate the formation of the carbothioamide group under controlled conditions.

- Optimization for Industrial Production : Scaling up production can involve optimizing temperature, pressure, and catalyst use in continuous flow reactors to enhance yield and efficiency.

Biological Activity

This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A comparative study demonstrated that certain derivatives showed effective inhibition against various bacterial strains. For example, compounds with electron-withdrawing groups at specific positions on the ring displayed enhanced activity, as summarized in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 12 |

Table 1: Antimicrobial activity of this compound derivatives.

Anticancer Activity

In vitro studies have revealed that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. Notably, the mechanism of action involves the induction of apoptosis through caspase activation pathways.

A recent case study highlighted a derivative that demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Acetylcholinesterase Inhibition : As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, potentially improving cognitive functions relevant in neurodegenerative diseases like Alzheimer’s.

- Urease Inhibition : Some derivatives have shown selective inhibition against urease, an enzyme linked to certain bacterial infections, with IC50 values ranging from 1.07 µM to 18.93 µM depending on structural modifications .

Research Applications

This compound's unique structure makes it a candidate for several applications:

- Medicinal Chemistry : Its potential as a therapeutic agent for neurodegenerative diseases and infections.

- Materials Science : Investigated for its properties in developing novel materials with enhanced stability or reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.